molecular formula C21H17N5O2S B4521533 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B4521533
M. Wt: 403.5 g/mol
InChI Key: FLOHDOYMIZENIO-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is 403.11029598 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in Drug Design

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the exploration of various heterocycles to improve metabolic stability. This includes studies on compounds with similarities to the queried compound, aiming to reduce metabolic deacetylation and enhance in vitro potency and in vivo efficacy (Stec et al., 2011).

Insecticidal and Antimicrobial Applications

The synthesis and insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, have been reported. These studies involve the creation of diverse heterocyclic compounds that demonstrate significant insecticidal properties (Fadda et al., 2017). Additionally, novel sulphonamide derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of such compounds in addressing microbial resistance (Fahim & Ismael, 2019).

Anticancer Research

The development of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has been investigated for potential antitumor activity. Such research underscores the interest in thiadiazolyl derivatives for cancer therapy, where certain compounds have demonstrated considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Novel Synthesis Methods

Advancements in synthesis methods have been explored, such as the preparation of compartmental ligands derived from acetazolamide for potential application in creating mononuclear cobalt(III) complexes. These studies focus on the innovative synthesis approaches that can be applied to thiadiazolyl derivatives for various applications (Crane et al., 2004).

Properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S/c27-18(22-21-24-23-19(29-21)13-15-7-3-1-4-8-15)14-26-20(28)12-11-17(25-26)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOHDOYMIZENIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Reactant of Route 4
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N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Reactant of Route 5
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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